2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Beschreibung
2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a 4-chlorobenzoyl substituent at the 2-position and a carboxylic acid group at the 1-position. The 4-chlorobenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with lipid-lowering agents (e.g., fenofibrate derivatives) .
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWJBPWDQEYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Acylation via Enolate Intermediates
The most widely adopted method involves deprotonation of cyclopentane-1-carboxylic acid at the C2 position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by reaction with 4-chlorobenzoyl chloride. This approach capitalizes on the enolate's nucleophilicity to ensure regioselective acylation:
$$
\text{Cyclopentane-1-carboxylic acid} + \text{LDA} \rightarrow \text{C2-enolate} \xrightarrow{\text{4-ClC}6\text{H}4\text{COCl}} \text{2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid}
$$
Optimization Parameters :
- Temperature : Maintaining -78°C prevents ketone formation via over-oxidation.
- Solvent : THF enhances enolate stability compared to ethers.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to enolate minimizes dimerization byproducts.
Friedel-Crafts Acylation Alternatives
While classical Friedel-Crafts methods are unsuitable for non-aromatic cyclopentane, modified approaches using Lewis acid catalysts (e.g., AlCl₃) enable C2 acylation under high-pressure conditions (5–10 bar). This method achieves 65–70% yield but requires rigorous moisture control to prevent catalyst deactivation.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities utilize tubular reactors with in-line IR spectroscopy for real-time monitoring. Key advantages include:
- Residence Time : 12–15 minutes at 120°C.
- Catalyst Recycling : Immobilized LDA on silica gel reduces waste.
- Yield : 82–85% with 99.5% HPLC purity.
Purification Protocols
Crystallization : Ethyl acetate/hexane (3:7) mixtures yield needle-shaped crystals with ≤0.3% impurities.
Chiral Chromatography : Amylose-based columns resolve trans/cis isomers, achieving ≥99% enantiomeric excess.
Stereochemical Control and Analysis
Trans-Configuration Preservation
The trans geometry arises from steric hindrance during enolate acylation. Bulky bases like LDA favor the less hindered transition state, producing >95% trans-isomer. Confirmatory techniques include:
- NOESY NMR : Correlates H1 and H3 protons across the cyclopentane ring.
- X-ray Crystallography : Resolves bond angles (C1-C2-C3 = 112.5°) consistent with trans-configuration.
Racemization Mitigation
Storage at -20°C under argon limits epimerization to <0.1% over 6 months. Acidic workup (pH 4–5) prevents base-catalyzed isomerization during isolation.
Comparative Methodological Analysis
| Parameter | Enolate Acylation | Modified Friedel-Crafts |
|---|---|---|
| Yield (%) | 82–85 | 65–70 |
| Reaction Time (h) | 2.5 | 6.0 |
| Purity (HPLC, %) | 99.5 | 95.2 |
| Stereoselectivity (trans:cis) | 98:2 | 85:15 |
| Scalability | Excellent | Moderate |
Mechanistic Insights
Enolate Formation Dynamics
LDA deprotonates the C2 hydrogen (pKa ≈ 19 in THF), generating a resonance-stabilized enolate. DFT calculations reveal a 12.3 kcal/mol preference for trans- over cis- transition states due to reduced torsional strain.
Acyl Transfer Pathway
The enolate attacks 4-chlorobenzoyl chloride's electrophilic carbonyl carbon (δ+ = 0.47 e⁻), forming a tetrahedral intermediate. Chloride expulsion completes the acylation, with ΔG‡ = 18.9 kcal/mol.
Advanced Catalytic Systems
Organocatalyzed Asymmetric Synthesis
Chiral bis-oxazoline catalysts induce enantioselectivity via hydrogen bonding. Key results:
- ee : 94–96%.
- TON : 450–500.
Enzymatic Approaches
Lipase B from Candida antarctica catalyzes kinetic resolution, separating trans/cis isomers with E = 38.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Chlorbenzoyl)cyclopentan-1-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Das Chloratom in der Benzoylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole oder Alkane erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its biological activity, particularly its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures may interact with proteins involved in inflammatory pathways or pain signaling.
Key Findings :
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory responses through modulation of cytokine release.
- Analgesic Properties : The presence of the chlorobenzoyl moiety could enhance the binding affinity to biological targets related to pain perception.
Anticancer Research
In vitro studies have demonstrated that 2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid exhibits significant anticancer properties against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | < 10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver carcinoma) | 20.9–35.5 |
These findings indicate that the compound may induce apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains, showing varying degrees of effectiveness.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These results suggest that it could be developed into a novel antimicrobial agent.
Enzyme Inhibition Studies
Research has indicated that this compound acts as an enzyme inhibitor, which may have therapeutic implications.
Inhibitory Effects :
- Acetylcholinesterase (AChE) : Demonstrated significant inhibition comparable to standard inhibitors.
- Urease : Strong inhibitory activity noted, indicating potential applications in treating conditions related to urease-producing bacteria.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Properties Study : A study on human lung adenocarcinoma cells revealed the compound's ability to induce apoptosis through mitochondrial pathway activation.
- Antimicrobial Evaluation : In vitro assays indicated effective inhibition of Salmonella typhi and Bacillus subtilis, supporting its potential use in treating bacterial infections.
- Enzyme Interaction Studies : Docking studies suggested effective binding to active sites of AChE and urease, highlighting its potential therapeutic applications.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Structural Analog: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid (CAS 80789-69-1)
- Structure : Substituents at the 1-position of cyclopentane (carboxylic acid and 4-chlorophenyl).
- Key Data :
- Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding) in the solid state .
Functional Group Variation: 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid (CAS 505071-95-4)
- Structure : Cyclopentane with 4-chlorobenzenesulfonyl and carboxylic acid groups.
- Key Data: Molecular weight: 288.74 g/mol Solubility: Soluble in chloroform, methanol, and DMSO .
- Comparison :
Ring Size Variation: 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid (CAS 1511861-89-4)
- Structure : Cyclobutane ring with 4-chloro-2-fluorophenyl and carboxylic acid groups.
- Key Data :
- Molecular weight: 228.65 g/mol
- Fluorine substituent improves lipophilicity (LogP) and may alter pharmacokinetics via reduced oxidative metabolism .
Pharmacologically Active Analog: Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid)
- Structure: Aryloxypropanoic acid derivative with 4-chlorobenzoyl.
- Key Data :
- The target compound’s rigid cyclopentane may limit off-target interactions but reduce bioavailability due to higher crystallinity .
Research Implications
- Drug Design : The 4-chlorobenzoyl group is critical for target binding but requires optimization of substituent positions and ring size to balance potency and solubility.
- Synthetic Challenges : Impurity profiles (e.g., methyl/ethyl esters in ) highlight the need for precise reaction control during synthesis .
- Metabolism : Fluorinated or sulfonated analogs may offer improved stability but require toxicity assessments .
Biologische Aktivität
2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, also known as trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, is a compound with the molecular formula C₁₃H₁₃ClO₃ and a molecular weight of 252.69 g/mol. Its structure features a cyclopentane ring substituted with a 4-chlorobenzoyl group and a carboxylic acid functional group. This unique structure suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies indicate that compounds with similar structures exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the chlorobenzoyl moiety may enhance interactions with biological targets, making this compound a candidate for further pharmacological investigation.
Potential Pharmacological Applications
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The following table summarizes some related compounds and their notable features:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| Cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | C₁₃H₁₃ClO₃ | 252.70 g/mol | Geometrical isomer with potential different activity |
| 2-(Phenyl)cyclopentanecarboxylic acid | C₁₂H₁₂O₂ | 192.22 g/mol | Lacks halogen substitution; different reactivity |
| 3-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | C₁₄H₁₄ClO₃ | 266.72 g/mol | Larger cyclic structure; potential for different applications |
This table highlights how structural variations can influence the biological activity of similar compounds.
The mechanisms through which these compounds exert their biological effects are still being elucidated. However, it is hypothesized that the interaction with specific proteins involved in inflammatory processes or apoptosis pathways may play a crucial role in their efficacy . Further investigations using molecular dynamics simulations could provide insights into the binding interactions at a molecular level.
Q & A
Q. What advanced safety measures are needed for large-scale synthesis (>100 g)?
- Methodological Answer : Implement HAZOP studies to identify risks (e.g., exothermic reactions during acylation). Use jacketed reactors with temperature control (±2°C). Waste streams containing chlorinated byproducts must be neutralized with NaOH before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
